

Synthesis of Biologically Active Analogs from 2-Methoxyphenylacetonitrile: Application Notes and Protocols

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Compound of Interest

Compound Name: **2-Methoxyphenylacetonitrile**

Cat. No.: **B128560**

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This document provides detailed application notes and protocols for the synthesis of analogs from **2-methoxyphenylacetonitrile**. It includes experimental procedures for key synthetic transformations, quantitative data on the biological activities of representative analogs, and a visualization of the pertinent biological signaling pathway.

Introduction

2-Methoxyphenylacetonitrile is a versatile chemical intermediate. Its activated methylene group, adjacent to both the phenyl ring and the nitrile, allows for a variety of chemical modifications, making it a valuable starting material for the synthesis of a diverse range of biologically active molecules. Analogs derived from this scaffold have shown promise in various therapeutic areas, exhibiting antimicrobial and cytotoxic activities. This document outlines two primary synthetic routes for the derivatization of **2-methoxyphenylacetonitrile**: α -alkylation and Knoevenagel condensation.

Data Presentation

The biological activities of synthesized analogs are summarized below. Quantitative data from cytotoxic and antimicrobial assays are presented for easy comparison.

Table 1: In Vitro Cytotoxicity of Methoxy-substituted Phenylacrylonitrile Analogs

Compound ID	Cancer Cell Line	IC ₅₀ (μM)	Exposure Time (hours)
Analog 1a	A549 (Lung)	> 500	24
A549 (Lung)	~250	48	
MCF-7 (Breast)	44	24	
MCF-7 (Breast)	36	48	
Analog 1b	MCF-7 (Breast)	34	48

Data is illustrative and compiled from analogous compounds reported in the literature.

Table 2: Antimicrobial Activity of Phenylacrylonitrile Derivatives

Compound ID	Bacterial Strain	MIC (mg/mL)	MBC (mg/mL)
Analog 2a	Escherichia coli	2.5 - 25	5 - 25
Pseudomonas aeruginosa	5 - 12.5	-	-
Analog 2b	Staphylococcus aureus	-	-
Salmonella typhi	Significant Inhibition	-	-

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data is illustrative and compiled from analogous compounds reported in the literature.

Experimental Protocols

Detailed methodologies for the synthesis of analogs from **2-methoxyphenylacetonitrile** are provided below.

Protocol 1: Synthesis of (Z)-2-(2-methoxyphenyl)-3-phenylacrylonitrile via Knoevenagel Condensation

This protocol describes the base-catalyzed condensation of **2-methoxyphenylacetonitrile** with benzaldehyde.

Materials:

- **2-Methoxyphenylacetonitrile**
- Benzaldehyde
- Sodium hydroxide (NaOH)
- Methanol
- Diethyl ether
- Sodium chloride (NaCl) solution, saturated
- Anhydrous sodium sulfate (Na₂SO₄)
- Standard laboratory glassware
- Magnetic stirrer and hotplate

Procedure:

- In a round-bottom flask, dissolve **2-methoxyphenylacetonitrile** (1.0 g, 6.8 mmol) in a 5% methanolic sodium hydroxide solution (10 mL).
- To this solution, add benzaldehyde (0.72 g, 6.8 mmol) dropwise with stirring at room temperature.
- Continue stirring the reaction mixture at room temperature for 1 hour.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a separatory funnel containing a saturated sodium chloride solution.
- Extract the product with diethyl ether (3 x 20 mL).

- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from methanol to yield (Z)-2-(2-methoxyphenyl)-3-phenylacrylonitrile as a crystalline solid.
- Characterize the final product using NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of α -alkylated-2-methoxyphenylacetonitrile via Base-Promoted Alkylation

This protocol details the alkylation of **2-methoxyphenylacetonitrile** with an alcohol using a strong base.

Materials:

- **2-Methoxyphenylacetonitrile**
- Benzyl alcohol (or other suitable alcohol)
- Potassium tert-butoxide (KOtBu)
- Toluene
- Ethyl acetate
- Hexane
- Standard Schlenk tube and nitrogen atmosphere setup
- Magnetic stirrer and heating oil bath

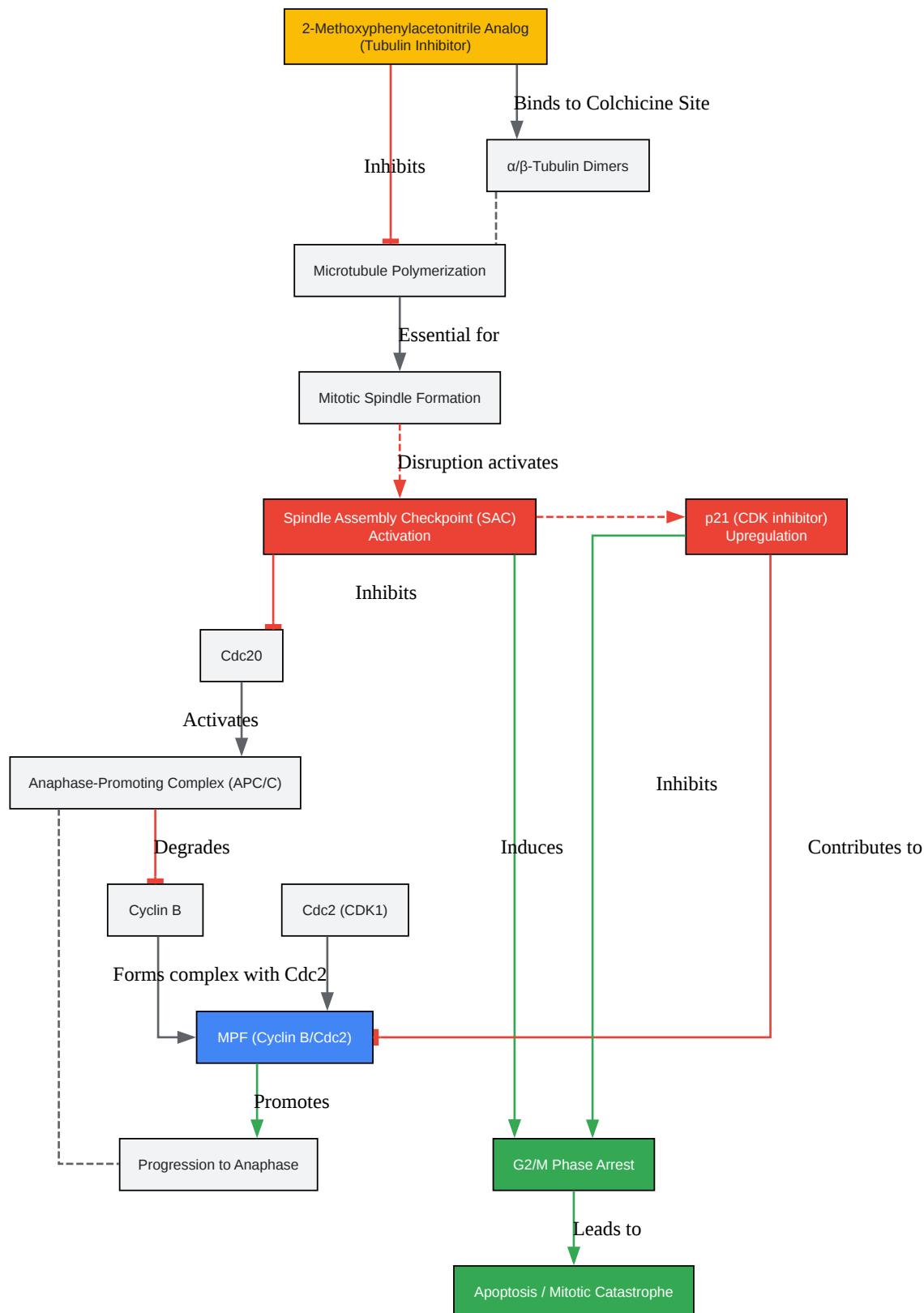
Procedure:

- In an oven-dried Schlenk tube under a nitrogen atmosphere, combine **2-methoxyphenylacetonitrile** (0.435 mmol), the desired alcohol (1.30 mmol), and potassium tert-butoxide (0.348 mmol).
- Add dry toluene (10 mL) to the mixture.
- Heat the reaction mixture to 120 °C and stir for the appropriate time (monitor by TLC).[1]
- After the reaction is complete, cool the mixture to room temperature.
- Add ethyl acetate (10 mL) and concentrate the mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure α -alkylated product.[1]
- Characterize the final product using NMR, IR, and Mass Spectrometry.

Mechanism of Action and Signaling Pathway

Several analogs of **2-methoxyphenylacetonitrile**, particularly those derived from Knoevenagel condensation, have been shown to exhibit their cytotoxic effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis or mitotic catastrophe in cancer cells.

The following diagram illustrates the signaling pathway leading to G2/M cell cycle arrest induced by tubulin polymerization inhibitors.



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References

- 1. researchgate.net [researchgate.net]
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